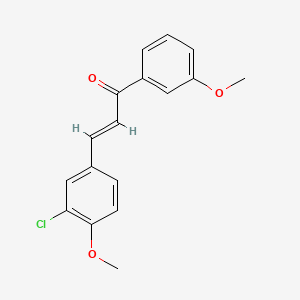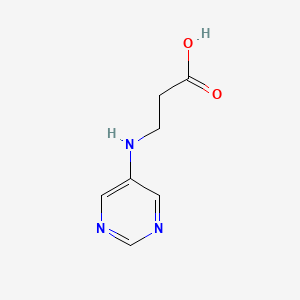
3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(bromoacetyl)coumarin is a compound used as a building block in the preparation of various polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It’s a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
Synthesis Analysis
3-(bromoacetyl)coumarin can be synthesized via the bromination of 3-acetylcoumarin in chloroform . There have been recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .Chemical Reactions Analysis
3-(bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They have been used as starting points towards a wide scale of five and six-membered heterocyclic systems .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide is used as a key starting material for the synthesis of various heterocyclic compounds . It serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Production of Fluorescent Sensors
This compound has been used in the development of a wide range of analytical chemistry applications, including the creation of fluorescent sensors .
Biological Applications
3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide has been found to have various biological applications . For example, it has been used in the treatment of Alzheimer’s and hematopoietic necrosis .
Antimicrobial Activities
This compound has shown potent antimicrobial activities . It has been used as a promising inhibitor of type 2 diabetes mellitus .
Therapeutic Agent against Neonatal Sepsis
Research has shown that 3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide can be a potential therapeutic agent against neonatal sepsis-associated Pseudomonas extremorientalis . It has been found to effectively reduce the production of various virulence factors of P. extremorientalis strains isolated from neonatal sepsis .
Inhibition of Biofilm Formation
At a concentration of 125 µg/ml, this compound has been found to inhibit the biofilm formation ability of P. extremorientalis strains in combination with ciprofloxacin .
Cytotoxicity
The compound has been used in the synthesis of heterocyclic compounds incorporating coumarin, which have shown significant cytotoxic effects . For example, compound 6d showed almost equipotent cytotoxic activity against NUGC (IC 50 = 29 nM) compared to the standard CHS 828 (IC 50 = 25 nM) .
Synthesis of Pyran, Pyridine, Thiophene, Thiazole, and Pyrazole Derivatives
3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . These derivatives have shown potent inhibition with IC 50 values in the nM range .
Propriétés
IUPAC Name |
3-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAFAJVCQGGTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide | |
CAS RN |
960362-35-0 |
Source


|
| Record name | 3-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)


![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)





![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2646320.png)
![3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2646322.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2646328.png)
